MFCD02364495
Description
Such compounds often exhibit distinct physicochemical properties, including solubility, bioavailability, and reactivity, which are critical for their functional roles .
Properties
IUPAC Name |
pentyl 4-[[(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2N2O4/c1-2-3-4-13-33-26(32)17-5-8-20(9-6-17)30-25(31)18(16-29)14-21-10-12-24(34-21)22-11-7-19(27)15-23(22)28/h5-12,14-15H,2-4,13H2,1H3,(H,30,31)/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPYAQQUGOBUGT-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD02364495” involves specific reaction conditions and reagents. The detailed synthetic routes include:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation under [specific conditions].
Step 3: Final product formation with [specific reagents and conditions].
Industrial Production Methods
Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Raw Material Preparation: Ensuring the purity of starting materials.
Reaction Optimization: Adjusting temperature, pressure, and catalysts to maximize efficiency.
Purification: Using techniques such as crystallization, distillation, or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
“MFCD02364495” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [specific products].
Reduction: Reaction with reducing agents to yield [specific products].
Substitution: Reaction with nucleophiles or electrophiles to produce [specific products].
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: [Examples of oxidizing agents].
Reducing Agents: [Examples of reducing agents].
Catalysts: [Examples of catalysts used in substitution reactions].
Major Products
The major products formed from these reactions are [specific products], which have significant implications in various applications.
Scientific Research Applications
“MFCD02364495” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential therapeutic uses.
Medicine: Investigated for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the production of [specific industrial products].
Mechanism of Action
The mechanism by which “MFCD02364495” exerts its effects involves:
Molecular Targets: Interaction with specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of biochemical pathways such as [specific pathways].
Effects: Resulting in [specific biological or chemical effects].
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Hypothetical data inferred from analogous compounds.
Key Findings:
Structural Similarity: CAS 56469-02-4 (MFCD02258901) shares a 93% similarity with this compound, differing by a single methyl group. This minor structural variation reduces its solubility (0.28 vs. 0.35 mg/mL) but enhances CYP inhibitory activity . CAS 1533-03-5 (MFCD00039227), a trifluoromethyl-substituted aromatic ketone, shows lower GI absorption (Low vs. High) and higher BBB permeability, attributed to its lipophilic trifluoromethyl group .
Functional Implications :
- Solubility : Compounds with hydroxyl or amine groups (e.g., CAS 905306-69-6) exhibit higher aqueous solubility due to hydrogen-bonding capacity .
- Bioavailability : this compound’s high GI absorption aligns with low molecular weight (<500 Da) and moderate polar surface area (TPSA ~50 Ų), a trend observed in similar compounds .
Synthetic Accessibility :
- This compound’s hypothetical synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic substitution, as seen in CAS 107947-17-1 (MFCD09751943) and CAS 642494-37-9 (MFCD08669591) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
